molecular formula C14H15NO2 B1397213 Benzyl 2-ethynylpyrrolidine-1-carboxylate CAS No. 1818355-07-5

Benzyl 2-ethynylpyrrolidine-1-carboxylate

Cat. No.: B1397213
CAS No.: 1818355-07-5
M. Wt: 229.27 g/mol
InChI Key: LZXDCMJEKDDZCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethynylpyrrolidine-1-carboxylate typically involves the reaction of ethynylpyrrolidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-ethynylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon.

  • Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield ethynylpyrrolidine derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyrrolidines, depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-ethynylpyrrolidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-ethynylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system being studied.

Comparison with Similar Compounds

  • Pyrrolidin-2-one

  • N-ethylpyrrolidine

  • Benzyl 2-ethynylpiperidine-1-carboxylate

Properties

IUPAC Name

benzyl 2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXDCMJEKDDZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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